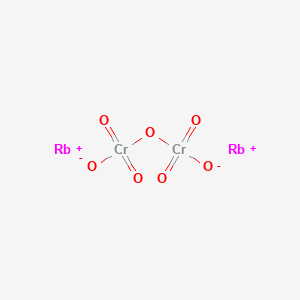
Disodium tetrasulphide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Disodium tetrasulphide, also known as sodium tetrasulfide, is an inorganic compound with the chemical formula Na₂S₄. It is a yellow-orange solid that dissolves via hydrolysis in water. This compound is known for its unique properties and applications in various fields, including chemistry, biology, and industry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Disodium tetrasulphide is typically synthesized through the reaction between elemental sulfur and sodium hydrosulfide in an alcoholic solution. The reaction can be represented as follows: [ 2NaSH + 4S \rightarrow Na₂S₄ + H₂S ] The polysulfide anions adopt zig-zag chains of sulfur atoms, with S-S distances of about 2.05 Å and S-S-S-S dihedral angles around 90° .
Industrial Production Methods: In industrial settings, this compound is produced by reacting sodium hydrosulfide with sulfur. The process involves placing the reactants in a dry flask with a reflux condenser and drying pipe to ensure the reaction proceeds efficiently .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, converting to various sulfur oxides.
Reduction: It can be reduced to form lower polysulfides or hydrogen sulfide.
Substitution: this compound reacts with alkylating agents to form organic polysulfides.
Common Reagents and Conditions:
Acids: When treated with acids, this compound is converted to hydrogen sulfide and elemental sulfur.
Alkylating Agents: Reaction with alkylating agents like ethylene chloride produces organic polysulfides.
Major Products:
Hydrogen Sulfide (H₂S): Formed during acid treatment.
Organic Polysulfides: Produced through alkylation reactions.
Aplicaciones Científicas De Investigación
Disodium tetrasulphide has a wide range of applications in scientific research:
Chemistry: It is used as a precursor to specialty polymers and intermediates in sodium-sulfur batteries.
Biology: Research has shown its potential in biological systems, particularly in the study of sulfur metabolism.
Medicine: Its derivatives are being explored for their therapeutic properties.
Mecanismo De Acción
The mechanism of action of disodium tetrasulphide involves its ability to undergo various chemical reactions, leading to the formation of different products. The polysulfide anions in this compound can interact with molecular targets, influencing pathways related to sulfur metabolism and redox reactions .
Comparación Con Compuestos Similares
- Disodium Disulphide (Na₂S₂)
- Disodium Trisulphide (Na₂S₃)
- Disodium Pentasulphide (Na₂S₅)
Comparison: Disodium tetrasulphide is unique due to its specific chain length of sulfur atoms, which imparts distinct chemical properties compared to other polysulfides. For instance, it has a higher reactivity with alkylating agents and forms more stable organic polysulfides .
Propiedades
Número CAS |
12034-39-8 |
|---|---|
Fórmula molecular |
Na2S4 |
Peso molecular |
174.2 g/mol |
InChI |
InChI=1S/2Na.H2S4/c;;1-3-4-2/h;;1-2H/q2*+1;/p-2 |
Clave InChI |
ZLCCLBKPLLUIJC-UHFFFAOYSA-L |
SMILES |
[Na+].[Na+].[S-]SS[S-] |
SMILES canónico |
[Na+].[Na+].[S-]SS[S-] |
| 12034-39-8 | |
Descripción física |
Liquid; OtherSolid |
Pictogramas |
Flammable; Corrosive; Acute Toxic; Environmental Hazard |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















